molecular formula C18H19NO3S B5263451 N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B5263451
M. Wt: 329.4 g/mol
InChI Key: OUKCTAGYYYSCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide is an organic compound that features a complex structure with both indane and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. The indane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)acetamide
  • N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)butanamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of indane and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-18(11-12-23(21,22)17-7-2-1-3-8-17)19-16-10-9-14-5-4-6-15(14)13-16/h1-3,7-10,13H,4-6,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKCTAGYYYSCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.